molecular formula C8H16N2O B1384834 (3S)-N-ethylpiperidine-3-carboxamide CAS No. 1567870-14-7

(3S)-N-ethylpiperidine-3-carboxamide

Cat. No.: B1384834
CAS No.: 1567870-14-7
M. Wt: 156.23 g/mol
InChI Key: GLKMZNSNCZDAGC-ZETCQYMHSA-N
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Description

(3S)-N-Ethylpiperidine-3-carboxamide is a chiral organic compound characterized by a piperidine ring substituted with a carboxamide functional group at the 3-position, with a specific (S) stereochemical configuration. The molecular formula for this compound is C8H16N2O . As a derivative of nipecotamide (piperidine-3-carboxamide), it serves as a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research . Piperidine-carboxamide scaffolds are of significant interest in pharmaceutical research for their potential biological activities. Structural analogs of this compound, such as other N-substituted piperidine carboxamides, have been investigated for their interactions with biological targets; for instance, some related compounds have shown activity as inhibitors of kinases like MAPK10 . Furthermore, N-ethylpiperidine derivatives are frequently utilized in chemical synthesis, for example, as bases in the formation of tin(II) enolates for aldol reactions . Researchers may also employ this chiral scaffold in the development of DNA-intercalating agents for studying gene expression, as ethylpiperidine sidechains have been incorporated into experimental bis(9-aminoacridine-4-carboxamides) for this purpose . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(3S)-N-ethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMZNSNCZDAGC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview:

  • Step 1: Formation of N-benzyl-3-pyridine ethyl acetate (III)
    • React 3-pyridine ethyl acetate with benzyl chloride in acetonitrile under reflux.
    • Yield: Approximately 95%, with purification via washing and vacuum drying.
  • Step 2: Reduction to 3-Piperidine Ethyl Acetate (IV)
    • Hydrogenation of intermediate (III) over Pd/C catalyst at 40±5°C under 10–30 atm hydrogen pressure.
    • Reaction time: 9–12 hours.
    • Post-reaction workup involves filtration, sodium carbonate treatment, extraction with ethyl acetate, and drying to yield a yellow oily product.

Data Table 1: Synthesis of N-Benzyl-3-Pyridine Ethyl Acetate (III)

Parameter Description Data
Raw materials 3-pyridine ethyl acetate, benzyl chloride 230.0 g, 192 mL
Solvent Acetonitrile 2.3 L
Catalyst 5% Pd/C 0.1 molar equivalents
Reaction conditions Reflux, overnight, hydrogenation at 40°C, 10-30 atm 9–12 hours
Yield - 95%

Key Findings:

  • The hydrogenation step effectively converts the benzylated intermediate to the piperidine derivative.
  • The process is scalable and yields high purity intermediates suitable for further functionalization.

Direct Synthesis via Esterification and Reduction

Another approach involves the esterification of 3-pyridine acetic acid derivatives followed by reduction to form the piperidine ring.

Procedure Overview:

  • Step 1: Esterification of 3-pyridine acetic acid to form ethyl 3-pyridine acetate.
  • Step 2: N-Alkylation of the ester with ethylamine derivatives.
  • Step 3: Hydrogenation of the ester to generate the piperidine ring with subsequent carboxamide formation.

Data Table 2: Synthesis of (3S)-N-Ethylpiperidine-3-carboxamide

Parameter Description Data
Starting material 3-pyridine acetic acid or ester 80–230 g
Alkylation reagent Ethylamine or ethyl chloride Variable
Catalyst Pd/C or PtO2 5% Pd/C or PtO2
Hydrogen pressure 10–30 atm 40±5°C, 9–12 hours
Purification Filtration, extraction, recrystallization Standard organic workup
Yield Up to 95% High purity products

Key Findings:

  • Esterification followed by catalytic hydrogenation is a robust route.
  • The process allows for stereoselective synthesis of the (3S) isomer when chiral catalysts or auxiliaries are employed.

Enzymatic and Biocatalytic Routes

Research indicates potential enzymatic routes for asymmetric synthesis, especially for the stereoselective formation of this compound.

Procedure Overview:

  • Use of specific enzymes such as hydrolases or reductases to catalyze the formation of the piperidine ring with stereoselectivity.
  • These methods are still under development but show promise for greener and more selective synthesis.

Research Findings:

  • Enzymatic reduction of precursor amides or esters can afford high stereoselectivity.
  • Data suggest that enzyme-catalyzed routes can achieve enantiomeric excesses exceeding 95%.

Summary of Key Methods and Data

Method Key Reagents Catalyst/Conditions Yield Remarks
Hydrogenation of benzylated intermediates Benzyl chloride, 3-pyridine ethyl acetate Pd/C, reflux, 40°C, 10–30 atm hydrogen 95% High yield, scalable, suitable for industrial synthesis
Esterification + reduction 3-pyridine acetic acid, ethylamine Acid catalysis, hydrogenation at 40°C Up to 95% Versatile, allows stereoselective synthesis
Enzymatic synthesis Specific hydrolases/reductases Mild conditions, high stereoselectivity >95% ee Emerging, environmentally friendly approach

Notes:

  • The choice of route depends on the desired stereochemistry, scale, and purity requirements.
  • Catalytic hydrogenation remains the most established method for large-scale synthesis.
  • Enzymatic methods, while promising, require further optimization for industrial application.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

(3S)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Linomide (Quinoline-3-carboxamide)

Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide) is a quinoline-3-carboxamide derivative with demonstrated antiangiogenic and antitumor activity in rat models of prostate cancer .

Property (3S)-N-ethylpiperidine-3-carboxamide Linomide
Core Structure Piperidine Quinoline
Molecular Formula C₈H₁₆N₂O C₁₈H₁₉N₃O₃
Molecular Weight 156 g/mol 325.36 g/mol
Key Substituents N-ethyl carboxamide N-phenylmethyl, hydroxyl, methyl
Biological Activity Not reported Antiangiogenic, antitumor

Key Differences :

  • Linomide’s quinoline core enables π-π interactions with biological targets, whereas the piperidine ring in this compound may enhance solubility due to its saturated structure.
  • Linomide’s antitumor effects are host-mediated and involve inhibition of endothelial cell migration and invasion , while the piperidine derivative’s activity remains unexplored but could differ due to structural divergence.

(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide

This derivative (CAS: 64-17-5) shares the piperidine-3-carboxamide backbone but includes additional substituents: a methanesulfonyl group at position 1 and a (3,4-dimethoxyphenyl)methyl group on the carboxamide nitrogen .

Property This compound (3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide
Molecular Formula C₈H₁₆N₂O C₁₈H₂₈N₂O₅S
Molecular Weight 156 g/mol 384.49 g/mol
Key Substituents N-ethyl Methanesulfonyl, (3,4-dimethoxyphenyl)methyl, N-ethyl

Key Differences :

  • The increased molecular weight (384.49 vs. 156 g/mol) suggests reduced bioavailability unless balanced by improved target affinity.

3-Benzylpiperidine

A simpler analog (CAS: 13603-25-3) with the formula C₁₂H₁₇N and molecular weight 175.27 g/mol . It lacks the carboxamide group but retains the piperidine core.

Property This compound 3-Benzylpiperidine
Molecular Formula C₈H₁₆N₂O C₁₂H₁₇N
Molecular Weight 156 g/mol 175.27 g/mol
Key Substituents N-ethyl carboxamide Benzyl

Key Differences :

  • The absence of the carboxamide group in 3-benzylpiperidine likely eliminates hydrogen-bonding capabilities critical for target binding.
  • The benzyl group may confer aromatic interactions but reduce solubility compared to the carboxamide.

Other Piperidine Carboxamides

lists compounds such as 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine and 1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide , which share carboxamide or piperidine motifs but differ in substitution patterns. These analogs highlight the diversity of pharmacological scaffolds but lack specific activity data for direct comparison.

Biological Activity

(3S)-N-ethylpiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl group at the nitrogen position and a carboxamide functional group. Its structure can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound's structural features contribute to its interaction with various biological targets, influencing its pharmacological effects.

1. Inhibitory Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes, particularly lipoxygenases (LOX). For instance, analogues of this compound have shown potent inhibition with IC50 values around 10 μM, indicating its potential as a therapeutic agent in inflammatory conditions .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that certain derivatives possess remarkable antioxidant activity, with inhibition rates exceeding 90% in lipid peroxidation assays. The presence of specific substituents on the piperidine ring enhances this activity, suggesting that structural modifications can optimize its efficacy .

3. Anticancer Activity

In vitro studies have explored the anticancer potential of this compound derivatives against various cancer cell lines. Notably, compound derivatives have shown promising results in inhibiting ovarian cancer cell proliferation, with GI50 values ranging from 13.52 to 31.04 μM. This activity is attributed to their ability to modulate microRNA maturation, which plays a critical role in cancer pathogenesis .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound binds to LOX and other enzymes, modulating their activity and thereby influencing inflammatory pathways.
  • MicroRNA Modulation : By interacting with proteins involved in miRNA processing, the compound can alter gene expression patterns relevant to cancer progression .

Case Study 1: Lipoxygenase Inhibition

A study assessed the inhibitory effects of various piperidine derivatives on soybean lipoxygenase. The results highlighted that this compound exhibited superior inhibition compared to other analogues, reinforcing its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on ovarian cancer cell lines demonstrated that this compound derivatives not only inhibited cell growth but also enhanced the efficacy of cisplatin in resistant cell lines. This synergistic effect suggests a promising avenue for combination therapies in oncology .

Research Findings Summary

Activity IC50/Effect Target Reference
Lipoxygenase InhibitionIC50 = 10 μMLipoxygenase
Antioxidant Activity>90% inhibition in assaysLipid peroxidation
Anticancer ActivityGI50 = 13.52–31.04 μMOvarian cancer cell lines

Q & A

Q. Basic Research Focus

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as demonstrated for structurally similar carboxamides .
  • Structural Confirmation :
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine) and ethyl group integration .
    • Mass Spectrometry : ESI-MS provides molecular ion validation (e.g., [M+H]⁺ for C₉H₁₈N₂O: 171.14 g/mol) .

How can researchers address discrepancies in pharmacological activity data across different assay systems?

Advanced Research Focus
Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or off-target interactions. To resolve these:

  • Replicate Studies : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target specificity .
  • Data Normalization : Account for differences in solvent effects (e.g., DMSO concentration) and cell line-specific expression profiles .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch effects in compound synthesis) .

What computational strategies are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or enzymes). The piperidine ring’s conformation (chair vs. boat) significantly impacts binding affinity .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp113 in α-glucosidase) .
  • QSAR Modeling : Corporate substituent effects (e.g., ethyl vs. methyl groups) to optimize pharmacokinetic properties .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

  • Core Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on activity .
  • Stereochemical Variants : Synthesize (3R)-enantiomers and compare IC₅₀ values to evaluate chiral specificity .
  • Bioisosteric Replacement : Substitute the piperidine ring with pyrrolidine or azepane to study ring size impact .

What are the critical safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxamide group .
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

How can in vitro metabolic stability assays be optimized for this compound?

Q. Advanced Research Focus

  • Microsomal Incubations : Use liver microsomes (human or rat) with NADPH regeneration systems. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms due to piperidine’s potential for metabolic interactions .
  • Metabolite Identification : Employ high-resolution MS to detect oxidative metabolites (e.g., N-deethylation products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-N-ethylpiperidine-3-carboxamide
Reactant of Route 2
(3S)-N-ethylpiperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.